molecular formula C13H14N2O3 B4515008 methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate

methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate

Cat. No.: B4515008
M. Wt: 246.26 g/mol
InChI Key: BVACZRBTGJCODD-UHFFFAOYSA-N
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Description

Methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate is a synthetic organic compound featuring a 1-methylindole core linked via a carbonyl group to a glycine methyl ester moiety. The indole ring system, a bicyclic structure with a nitrogen atom in the six-membered aromatic ring, is substituted with a methyl group at the 1-position, enhancing steric and electronic properties.

Properties

IUPAC Name

methyl 2-[(1-methylindole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVACZRBTGJCODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate typically involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Core Structural Variations

  • Indole vs. Pyrazole/Isoindole : The target compound’s indole core enables π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes or receptors . Pyrazole () and isoindole () derivatives exhibit distinct aromatic systems, altering binding affinity and conformational flexibility. For example, isoindole’s fused bicyclic structure may restrict rotation, enhancing target selectivity .
  • Substituent Effects: The 1-methyl group on the indole (target compound) increases hydrophobicity compared to the methoxyethyl group in ’s isoindole derivative, which improves water solubility.

Physicochemical Properties

  • Solubility and Bioavailability : The glycinate ester in the target compound balances hydrophilicity (from the glycine) and lipophilicity (from the indole), favoring membrane permeability. In contrast, ’s methoxyethyl group further enhances solubility, while ’s nitro/sulfonyl groups may reduce it due to increased polarity .
  • Stability : Carbamate derivatives () are hydrolytically more stable than esters, suggesting the target compound’s ester could act as a prodrug, releasing active glycine metabolites in vivo .

Biological Activity

Methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, with a molecular weight of approximately 232.23 g/mol. The compound features an indole ring linked to a carbonyl group and a glycine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole structure facilitates binding to receptors and enzymes, modulating their activities. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways and interact with DNA and proteins, which may contribute to its anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have revealed that it can induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction. For instance, it has been observed to inhibit the proliferation of human cancer cell lines through modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human colon cancer cells (DLD1), treatment with this compound resulted in a significant decrease in cell viability. The compound was shown to induce multipolar mitotic spindles, leading to aberrant cell division and subsequent cell death. This effect was particularly pronounced in centrosome-amplified cancer cells, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in various cellular models, suggesting its utility in managing inflammatory conditions .

Research Findings Summary

Biological Activity Findings References
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis,
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines ,
Anti-inflammatoryReduces TNF-alpha and IL-6 levels; inhibits pro-inflammatory pathways,

Q & A

What are the standard synthetic protocols for methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling 1-methyl-1H-indole-5-carboxylic acid with methyl glycinate using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF . Optimization strategies include:

  • Catalyst Selection: Adding catalytic DMAP to enhance acylation efficiency.
  • Solvent Control: Using aprotic solvents to minimize hydrolysis of active intermediates.
  • Temperature Modulation: Maintaining 0–25°C to suppress side reactions.
  • Purity Monitoring: Employing TLC or HPLC to track reaction progress.
    Statistical design of experiments (DoE), such as factorial design, can systematically optimize parameters like molar ratios and solvent volumes .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies indole protons (δ 7.2–8.1 ppm) and glycinate methyl groups (δ 3.6–3.8 ppm).
    • 13C NMR confirms carbonyl (δ ~170 ppm) and indole aromatic carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Detects C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

How can computational methods like quantum chemical calculations improve the synthesis and reactivity prediction of this compound?

Level: Advanced
Methodological Answer:

  • Reaction Path Search: Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways .
  • Solvent Effects: COSMO-RS models predict solvent interactions to optimize dielectric environments.
  • Electronic Properties: HOMO-LUMO analysis guides functionalization strategies for enhancing bioactivity.
    Platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error cycles .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:

  • Source Validation: Cross-check assay protocols (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC) .
  • Dose-Response Analysis: Use Hill plots to confirm EC50/IC50 consistency across studies.
  • Structural Analog Comparison: Compare with analogs (e.g., N-methyl-N-[3-(3-methylphenyl)-1,2,4-oxadiazol]-glycine) to identify substituent-specific activity trends .
  • Meta-Analysis: Apply statistical tools like ANOVA to reconcile discrepancies in published datasets .

What strategies are recommended for designing analogs of this compound with enhanced target selectivity?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement: Substitute the indole 1-methyl group with trifluoromethyl or methoxy groups to modulate lipophilicity .
  • Side Chain Diversification: Replace glycinate with β-alanine or proline derivatives to alter conformational flexibility.
  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • ADMET Profiling: Apply SwissADME to optimize pharmacokinetic properties pre-synthesis .

What advanced statistical approaches are suitable for optimizing reaction conditions in large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Factorial Design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2^k design to identify critical factors .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables to maximize yield.
  • Machine Learning: Train algorithms on historical reaction data to predict optimal conditions for novel substrates.
  • Robustness Testing: Apply Plackett-Burman designs to assess parameter sensitivity under scaled-up conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate
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methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.